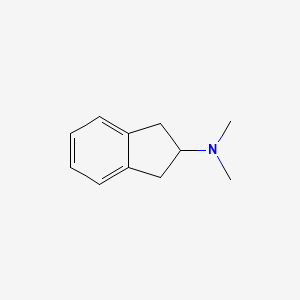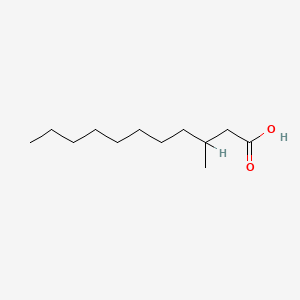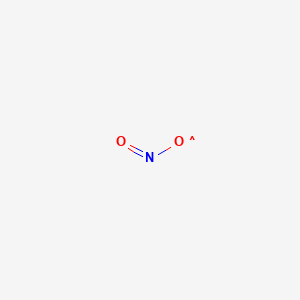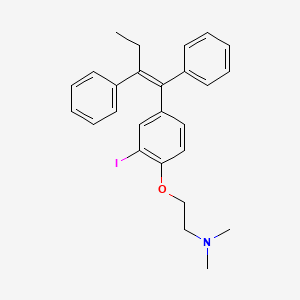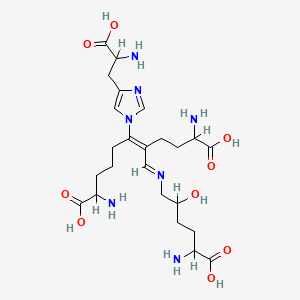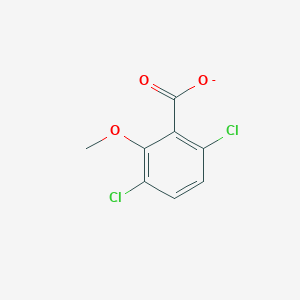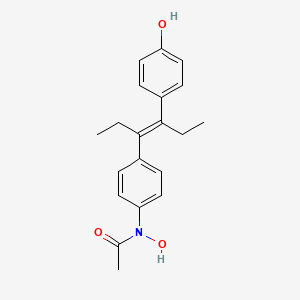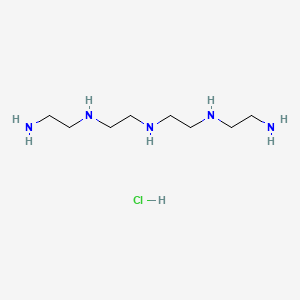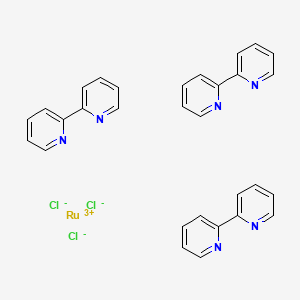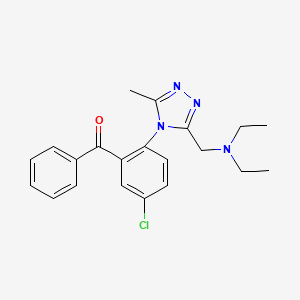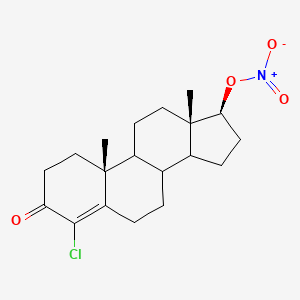![molecular formula C24H27N7O2 B1229660 [4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[5-tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Wissenschaftliche Forschungsanwendungen
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
(Zhou et al., 2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. This tracer showed high specific activity and purity and displayed a regional brain uptake consistent with the known A2ARs distribution, particularly in the striatum.
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
(Abdelhamid et al., 2012) synthesized various compounds including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone. These compounds were characterized using elemental analysis, spectral data, chemical transformation, and alternative synthetic routes when possible.
Adenosine A2a Receptor Antagonists
(Vu et al., 2004) described the development of piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A(2a) receptor antagonists. These compounds were shown to be orally active in rodent models of Parkinson's disease.
P2X7 Antagonist Clinical Candidate
(Chrovian et al., 2018) developed a series of P2X7 antagonists using a dipolar cycloaddition reaction. Compound 35 was identified as a clinical candidate for advancement into phase I clinical trials to assess safety and tolerability for the treatment of mood disorders.
Tautomerism of Dihydroazolopyrimidines
(Desenko et al., 1993) studied the reaction of 3-amino-1,2,4-triazole with β-dimethylaminopropiophenones, leading to the formation of 5,7-disubstituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines. They found that increasing the bulk of the substituent at C(7) leads to relative stabilization of the enamine tautomer of these compounds.
5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives
(Watanabe et al., 1992) synthesized a series of compounds that were tested for their antagonist activity against 5-HT2 and alpha 1 receptors. Compound 7b displayed potent 5-HT2 antagonist activity, greater than ritanserin, while not showing alpha 1 antagonist activity in vivo.
Reactivity of 2-t-Butyl-4,5-didehydropyrimidine
(Tielemans et al., 1992) researched the reactivity of 2-t-butyl-4,5-didehydropyrimidine with various reagents, yielding different adducts and proposing mechanisms for these reactions.
Eigenschaften
Produktname |
[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone |
|---|---|
Molekularformel |
C24H27N7O2 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
[4-(3-benzyl-5-tert-butyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H27N7O2/c1-24(2,3)23-25-20(29-11-13-30(14-12-29)22(32)18-10-7-15-33-18)19-21(26-23)31(28-27-19)16-17-8-5-4-6-9-17/h4-10,15H,11-14,16H2,1-3H3 |
InChI-Schlüssel |
PITQDHHHZHJSFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



